squasapogenol
squasapogenol
Brand Name:
Vulcanchem
CAS No.:
149183-66-4
VCID:
VC0115530
InChI:
InChI=1S/C30H48O2/c1-25(2)17-20-19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-30(22,8)29(19,7)16-15-27(20,5)24(32)18-25/h9-10,21-24,31-32H,11-18H2,1-8H3/t21?,22-,23+,24-,27-,28+,29-,30-/m1/s1
SMILES:
CC1(CC(C2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)O)C
Molecular Formula:
C30H48O2
Molecular Weight:
440.7 g/mol
squasapogenol
CAS No.: 149183-66-4
Main Products
VCID: VC0115530
Molecular Formula: C30H48O2
Molecular Weight: 440.7 g/mol
CAS No. | 149183-66-4 |
---|---|
Product Name | squasapogenol |
Molecular Formula | C30H48O2 |
Molecular Weight | 440.7 g/mol |
IUPAC Name | (3S,6aR,6bS,8aR,9R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,9-diol |
Standard InChI | InChI=1S/C30H48O2/c1-25(2)17-20-19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-30(22,8)29(19,7)16-15-27(20,5)24(32)18-25/h9-10,21-24,31-32H,11-18H2,1-8H3/t21?,22-,23+,24-,27-,28+,29-,30-/m1/s1 |
Standard InChIKey | ZQENWRDSPSBPLG-FDFUJUHWSA-N |
Isomeric SMILES | C[C@@]12CC[C@@]3(C(=C1CC(C[C@H]2O)(C)C)C=C[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |
SMILES | CC1(CC(C2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)O)C |
Canonical SMILES | CC1(CC(C2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)O)C |
Synonyms | olean-11,13(18)-diene-3,22-diol squasapogenol |
PubChem Compound | 192439 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume